molecular formula C12H15N B1294306 2-Ethyl-2-phenylbutyronitrile CAS No. 5336-57-2

2-Ethyl-2-phenylbutyronitrile

Cat. No. B1294306
CAS RN: 5336-57-2
M. Wt: 173.25 g/mol
InChI Key: NIWOFSGCBJZYJQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-phenylbutyronitrile is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or could be used as intermediates in the synthesis of related compounds. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Another study describes a technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, starting from acetophenone and diethyl oxalate . These studies suggest a focus on the synthesis and application of phenylbutyrate derivatives in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds involves several steps, including a key enantioselective hydrogenation. In the first paper, the hydrogenation is catalyzed by a Pt-cinchona catalyst, which is followed by crystallization to enrich the enantiomeric purity of the derivatives . The second paper also describes a chemo- and enantioselective hydrogenation step, but this time using a heterogeneous Pt catalyst modified with dihydrocinchonidine. This is followed by crystallization and hydrogenolysis to achieve high enantiomeric purity . These methods highlight the importance of catalysis and crystallization in achieving the desired stereochemistry in pharmaceutical intermediates.

Molecular Structure Analysis

While the molecular structure of 2-Ethyl-2-phenylbutyronitrile is not analyzed in the provided papers, the structures of related compounds such as ethyl 2,4-dioxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate are likely to be similar in certain aspects, such as the presence of a phenyl group and a butyrate moiety. The stereochemistry of these compounds is crucial, as indicated by the efforts to achieve high enantiomeric purity .

Chemical Reactions Analysis

The chemical reactions described in the papers focus on the hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate and its subsequent reactions to produce enantiomerically pure α-hydroxy and α-amino acid esters or ACE inhibitor intermediates . These reactions are significant for the production of pharmaceutical compounds, and the control of stereochemistry is a key aspect of these syntheses.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-2-phenylbutyronitrile are not discussed in the provided papers. However, the properties of ethyl 2,4-dioxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate, such as enantiomeric purity and yield, are emphasized . These properties are important for the large-scale preparation and application of these compounds in the pharmaceutical industry.

Scientific Research Applications

Polymerization Processes

2-Ethyl-2-phenylbutyronitrile is utilized in advanced polymerization processes. For instance, its derivatives, like 2-phenyl-2-oxazoline, have been studied in the living cationic ring-opening polymerizations. These polymerizations, conducted in a microwave reactor, are notable for their high reaction rates and the production of well-defined polymers with narrow molecular weight distributions (Wiesbrock et al., 2005).

Synthesis of Pharmacologically Relevant Intermediates

Compounds related to 2-ethyl-2-phenylbutyronitrile serve as intermediates in synthesizing pharmacologically active compounds. Ethyl(R)-2-hydroxy-4-phenylbutanoate, for example, is a crucial intermediate for angiotensin-converting enzyme inhibitors like enalapril and lisinopril. This highlights the importance of such compounds in the development of therapeutics (Zhao Jin-mei, 2008).

Enantioselective Hydrogenation

2-Ethyl-2-phenylbutyronitrile and its analogs are involved in enantioselective hydrogenation processes. These processes are significant for producing compounds with high enantiomeric excess, which is critical in synthesizing optically active pharmaceuticals and other fine chemicals (Meng et al., 2008).

Membrane Reactor Applications

The derivatives of 2-ethyl-2-phenylbutyronitrile, such as ethyl 2-hydroxy-4-phenylbutyrate, are also significant in membrane reactor technologies. These technologies enhance the kinetic resolution of racemic mixtures, a process essential in the production of high-purity enantiomers for pharmaceutical applications (Liese et al., 2002).

Organic Synthesis and Cyclization

In organic synthesis, compounds like 2-ethyl-2-phenylbutyronitrile are used in radical cyclization reactions to synthesize heterocycles. These reactions are pivotal for creating complex molecular structures found in many pharmaceuticals and organic materials (Allin et al., 2005).

Safety And Hazards

2-Ethyl-2-phenylbutyronitrile is classified as having acute toxicity - Oral, Category 4 . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . In case of exposure, it is advised to wash off immediately with plenty of water, remove the victim to fresh air, and seek medical attention .

properties

IUPAC Name

2-ethyl-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-12(4-2,10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWOFSGCBJZYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201521
Record name 2-Ethyl-2-phenylbutyronitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-phenylbutyronitrile

CAS RN

5336-57-2
Record name α,α-Diethylbenzeneacetonitrile
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Record name 2-Ethyl-2-phenylbutyronitrile
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Record name 2-Ethyl-2-phenylbutyronitrile
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Record name 2-Ethyl-2-phenylbutyronitrile
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Record name 2-ethyl-2-phenylbutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Kukolja, L Polak, H Krnjević, M Videk - Croatica Chemica Acta, 1961 - hrcak.srce.hr
… In our hands hydrolysis of 2-ethyl-2-phenylbutyronitrile to the corresponding amide with sulphuric acid and subsequent treatment of the intermediate amide with butyl nitrite in acetic …
Number of citations: 1 hrcak.srce.hr
LRC Barclay, KL Adams, HM Foote… - Canadian Journal of …, 1970 - cdnsciencepub.com
… (3) 2-Ethyl-2-phenylbutanoic Acid 2-Ethyl-2-phenylbutyronitrile (Aldrich) was converted into 2-methyl-2-phenylbutyramide by the procedure of Sperber et a!. (16). 2-Ethyl-2-…
Number of citations: 9 cdnsciencepub.com
O Gbadebo, D Smith, G Harnett… - European Journal of …, 2018 - Wiley Online Library
… 2-Ethyl-2-phenylbutyronitrile (5b): This was prepared according to the procedure described for compound 5a using phenylacetonitrile 3 (2.5 mmol) and iodoethane (7.5 mmol). The …
U Heinemann, D Engels, S Bürger… - Applied and …, 2003 - Am Soc Microbiol
The gene encoding a putative nitrilase was identified in the genome sequence of the photosynthetic cyanobacterium Synechocystis sp. strain PCC6803. The gene was amplified by …
Number of citations: 79 journals.asm.org
JL Mason - 1970 - search.proquest.com
… The analytical data support the identification of the product as being 2-ethyl-2-phenylbutyronitrile. The product was obtained in 67% yield (11.5 g). …
Number of citations: 0 search.proquest.com
J Dockx - Synthesis, 1973 - thieme-connect.com
… 2-Ethyl-2-phenylbutyronitrile: A mixture of 2-phenylbutyronitrile (0.1 mol), ethyl bromide (0.12 mol), benzyltriethylammonium chloride (0.001 mol). and SO"/(, aqueous sodium hydroxide …
Number of citations: 198 www.thieme-connect.com
M Makosza, M Fedorynski - 1998
Number of citations: 0

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